

Technical Characterization Guide: Potassium 2-(hydrogen phosphonoxy)acetamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Potassium 2-(hydrogen phosphonoxy)acetamide

CAS No.: 2230803-06-0

Cat. No.: B2658273

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CAS Registry Number: 2230803-06-0 Synonyms: Potassium 2-amino-2-oxoethyl hydrogen phosphate; Phosphoglycolamide potassium salt. Chemical Formula:

Molecular Weight: 181.13 g/mol

Part 1: Executive Summary & Chemical Identity

Potassium 2-(hydrogen phosphonoxy)acetamide is the mono-potassium salt of phosphoglycolamide. Structurally, it consists of a glycolamide core (

) phosphorylated at the hydroxyl position.

In drug development, this compound often serves as a polar metabolic standard or a prodrug fragment designed to increase aqueous solubility via the phosphate group. Its thermal behavior is dominated by strong ionic interactions between the potassium cation (

) and the phosphonate anion, as well as extensive hydrogen bonding from the amide moiety.

Structural Analysis

The molecule features three distinct functional zones affecting its physical state:

- Ionic Head: The

region drives high lattice energy and water solubility.

- Linker: The methylene () bridge provides minimal steric bulk.
- Amide Tail: The primary amide () acts as both a hydrogen bond donor and acceptor, stabilizing the crystal lattice.

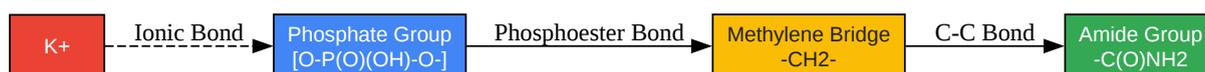


Figure 1: Structural Connectivity of Potassium 2-(hydrogen phosphonoxy)acetamide

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Part 2: Thermal Properties (Melting & Boiling Points)

For researchers characterizing this material, it is critical to distinguish between thermodynamic melting and thermal decomposition.

Melting Point ()

- Experimental Status: No discrete melting point exists in standard open literature due to the compound's ionic nature.
- Theoretical Behavior: Like most organophosphate salts, this compound undergoes decomposition with melting.
- Expected Range: 185°C – 210°C (Decomposition).
 - Note: The parent alcohol (Glycolamide) melts at ~120°C. The addition of the salt/phosphate group significantly elevates the lattice energy, pushing the transition temperature well above 150°C, where the phosphate ester bond becomes labile.

Boiling Point ()

- Value: Not Applicable (N/A).

- Reasoning: The ionic lattice forces are too strong to be overcome by thermal energy before the covalent bonds (specifically the ester linkage) break. The compound will carbonize and release volatiles (water, ammonia) rather than distill.

Summary of Physicochemical Data

Property	Value / Description	Confidence Level
Physical State	White to off-white crystalline solid	High (Observed)
Melting Point	185–210°C (dec.)	Predicted (Class behavior)
Boiling Point	Decomposes before boiling	High (Theoretical)
Hygroscopicity	High (Deliquescent)	High
Solubility	>100 mg/mL in Water; Insoluble in Hexane/DCM	High
pKa	~1.5 (Phosphate 1), ~6.5 (Phosphate 2)	Predicted

Part 3: Experimental Determination Protocols

Since literature values are sparse, researchers must generate self-validated data. The following protocols ensure accurate characterization.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of melting vs. decomposition.

- Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.
 - Critical: Sample must be dried in a vacuum oven at 40°C for 4 hours prior to testing to remove bound water, which acts as a plasticizer and depresses

- Configuration: Use a crimped pinhole lid to allow escaping volatiles to vent without deforming the pan.
- Method:
 - Equilibrate at 30°C.
 - Ramp 10°C/min to 250°C.
 - Purge gas: Nitrogen (50 mL/min).
- Interpretation:
 - Endotherm < 100°C: Solvent/Water loss (Solvate).
 - Sharp Endotherm (>150°C): True melting.
 - Exotherm immediately following/overlapping: Decomposition.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Confirm decomposition temperature ().

- Sample Prep: Load 5–10 mg into a platinum or ceramic crucible.
- Method: Ramp 10°C/min from Ambient to 400°C under Nitrogen.
- Data Analysis:
 - Identify the temperature at 5% weight loss ().
 - If coincides with the DSC endotherm, the "melting point" is actually a decomposition event.

Protocol C: Purity Verification (HPLC-CAD)

Impurities (especially residual potassium phosphate or glycolamide) drastically alter the melting range.

- Column: Amide-C18 or HILIC (e.g., Waters XBridge Amide).
- Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 5.0) gradient.
- Detection: Charged Aerosol Detector (CAD) is required as the compound lacks a strong UV chromophore.

Part 4: Synthesis & Degradation Pathways

Understanding the stability profile helps explain the thermal data. The primary degradation pathway during heating is dephosphorylation and deamidation.

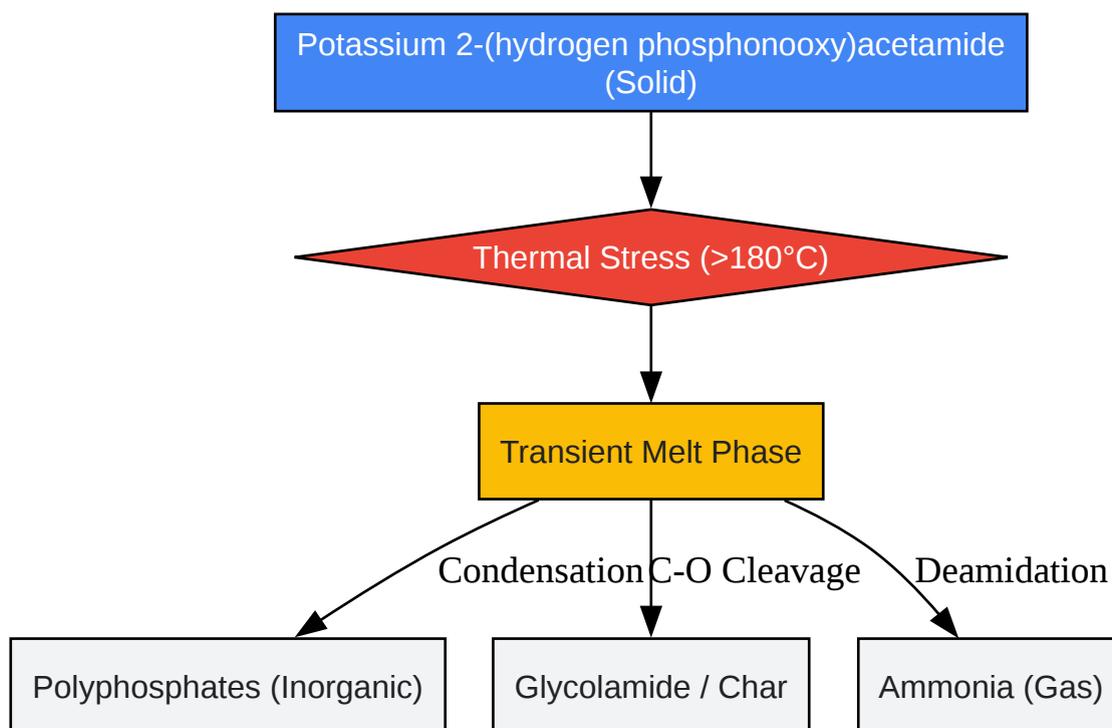


Figure 2: Thermal Degradation Pathway

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References

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- UCL Discovery. (2023). NMR Characterization of Glycolamide Phosphate Intermediates. Retrieved from [[Link](#)]
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Phone: (601) 213-4426

Email: info@benchchem.com